![molecular formula C19H23NO B5782738 N-benzyl-N-ethyl-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5782738.png)
N-benzyl-N-ethyl-3-(2-methoxyphenyl)-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-3-(2-methoxyphenyl)-2-propen-1-amine, also known as methoxypropamine (MPA), is a synthetic compound that belongs to the class of phenethylamines. It has gained attention in the scientific community due to its potential as a research chemical. MPA is a psychoactive substance that has been used in various research studies to understand its mechanism of action and its potential therapeutic applications.
Mechanism of Action
MPA acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of MPA, including increased energy, euphoria, and improved cognitive function.
Biochemical and Physiological Effects
MPA has been shown to increase heart rate and blood pressure, which suggests that it may have cardiovascular effects. It has also been shown to increase body temperature and cause sweating, which suggests that it may have thermogenic effects. MPA has been found to have a half-life of approximately 3-4 hours, which suggests that it is rapidly metabolized in the body.
Advantages and Limitations for Lab Experiments
One advantage of using MPA in lab experiments is that it is relatively easy to synthesize and has a high purity. It has also been found to be stable under normal laboratory conditions. However, one limitation of using MPA in lab experiments is that it has not been extensively studied in humans, and its long-term effects are not well understood.
Future Directions
There are several potential future directions for research on MPA. One area of interest is its potential as a treatment for ADHD and depression. Further studies are needed to determine the safety and efficacy of MPA in these conditions. Another area of interest is its potential as a treatment for anxiety disorders and chronic pain. Additional research is needed to determine the optimal dosing and administration of MPA for these conditions. Finally, more research is needed to understand the long-term effects of MPA on the cardiovascular system and other physiological systems.
Synthesis Methods
MPA can be synthesized through a multi-step process starting from 2-methoxyphenylacetone. The first step involves the conversion of 2-methoxyphenylacetone to 2-methoxyphenyl-2-propanol using sodium borohydride. The second step involves the conversion of 2-methoxyphenyl-2-propanol to N-benzyl-N-ethyl-3-(2-methoxyphenyl)-2-propen-1-amine using benzyl chloride and triethylamine.
Scientific Research Applications
MPA has been used in various research studies to understand its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. MPA has also been shown to have anxiolytic and analgesic effects, which may make it useful in the treatment of anxiety disorders and chronic pain.
properties
IUPAC Name |
(E)-N-benzyl-N-ethyl-3-(2-methoxyphenyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-20(16-17-10-5-4-6-11-17)15-9-13-18-12-7-8-14-19(18)21-2/h4-14H,3,15-16H2,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGMIUZWCLWNJ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.